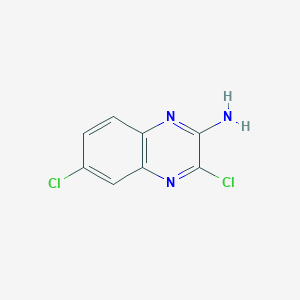
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and physical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound significantly alters its reactivity and stability, making it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction is carried out in the presence of a palladium catalyst (10% Pd/C) and ammonium formate at 50°C for 10 hours . The reaction yields the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide is commonly used for substitution reactions involving the chlorine atom.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide yield methoxy-substituted derivatives.
Scientific Research Applications
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine is not well-documented. fluorinated compounds generally exert their effects by interacting with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar properties and applications.
3,5-Dichloro-2,4,6-trifluoropyridine: A precursor in the synthesis of 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine.
Uniqueness
This compound is unique due to the presence of two pentafluoroethyl groups, which significantly enhance its chemical stability and reactivity compared to other fluorinated pyridines. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H2ClF10N |
|---|---|
Molecular Weight |
349.55 g/mol |
IUPAC Name |
2-chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C9H2ClF10N/c10-5-1-3(6(11,12)8(15,16)17)4(2-21-5)7(13,14)9(18,19)20/h1-2H |
InChI Key |
XSQOAYWOEUPTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


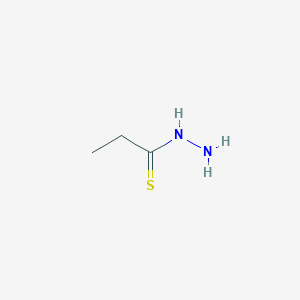
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)
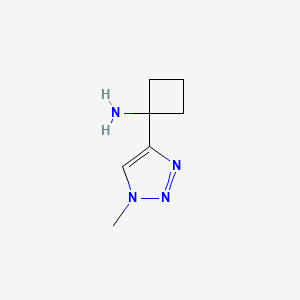

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide](/img/structure/B12116334.png)
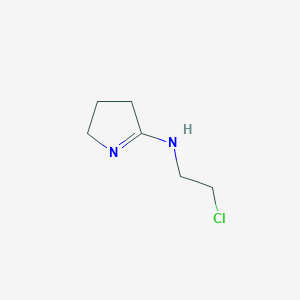
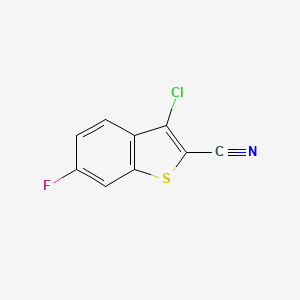
![2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12116363.png)

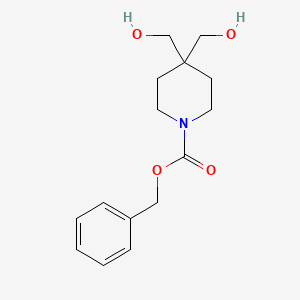
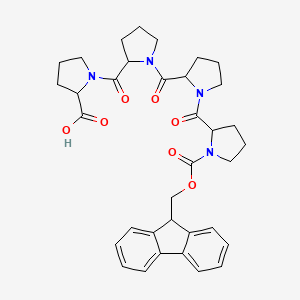
![Acetic acid, [[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio]-](/img/structure/B12116398.png)
